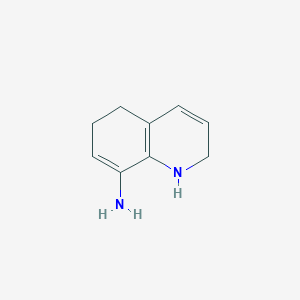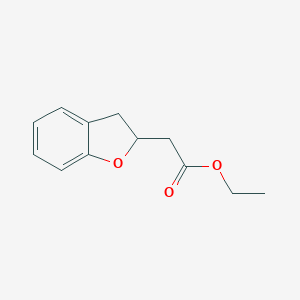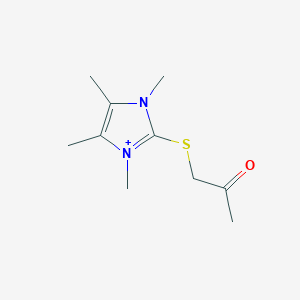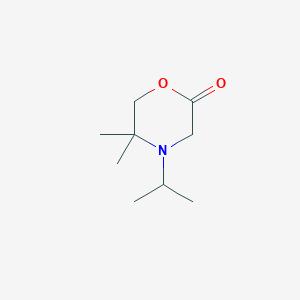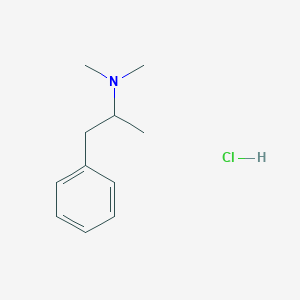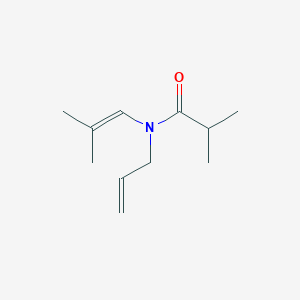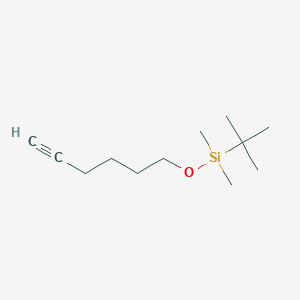
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate, also known as Ceramide 2, is a type of sphingolipid that plays a crucial role in various biological processes. It is a major component of the stratum corneum, the outermost layer of the skin, and is involved in maintaining the skin barrier function. Ceramide 2 has also been found to have significant effects on cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 exerts its biological effects through various mechanisms. It has been found to regulate cell proliferation and differentiation by modulating the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also plays a role in apoptosis by activating caspases and inducing mitochondrial dysfunction. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is involved in the regulation of lipid metabolism and inflammation.
Efectos Bioquímicos Y Fisiológicos
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been shown to have various biochemical and physiological effects. It is a major component of the skin barrier and is involved in maintaining the integrity of the stratum corneum. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also regulates the differentiation and proliferation of keratinocytes, the predominant cells in the epidermis. In addition, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been found to regulate lipid metabolism and glucose homeostasis, and to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has several advantages for lab experiments. It is stable and can be easily synthesized or extracted from natural sources. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is also readily available commercially, making it easily accessible for research purposes. However, one limitation of using Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in lab experiments is its hydrophobic nature, which can make it difficult to work with in aqueous solutions. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2. One area of interest is the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in insulin resistance and diabetes. Studies have shown that Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 plays a role in the regulation of glucose metabolism, and further research could help to elucidate the mechanisms involved. Another area of interest is the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of skin diseases. Studies have shown promising results in the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of atopic dermatitis and psoriasis, and further research could help to develop more effective treatments. Finally, the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in cancer biology is an area of active research, with studies investigating its potential use as a therapeutic target for various types of cancer.
Métodos De Síntesis
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of sphingosine with a fatty acid, such as stearic acid or palmitic acid, in the presence of a coupling reagent. Enzymatic synthesis involves the use of sphingolipid synthases, which catalyze the condensation of sphingosine and a fatty acyl-CoA. Extraction from natural sources involves the isolation of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 from tissues or biological fluids.
Aplicaciones Científicas De Investigación
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been extensively studied for its various biological functions and potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-aging effects. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has also been shown to be involved in the regulation of insulin signaling and glucose metabolism. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been investigated for its potential use in the treatment of skin diseases, such as atopic dermatitis and psoriasis.
Propiedades
Número CAS |
134017-12-2 |
|---|---|
Nombre del producto |
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
Fórmula molecular |
C54H106O3 |
Peso molecular |
803.4 g/mol |
Nombre IUPAC |
octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
InChI |
InChI=1S/C54H106O3/c1-5-7-9-11-13-15-17-19-21-26-30-34-38-42-46-50-53(55)57-54(56)52(48-44-40-36-32-28-24-20-18-16-14-12-10-8-6-2)49-45-41-37-33-29-25-22-23-27-31-35-39-43-47-51(3)4/h51-52H,5-50H2,1-4H3 |
Clave InChI |
RVYAGHQQSCEGMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
Sinónimos |
ISOSTEARYL STEAROYL STEARATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



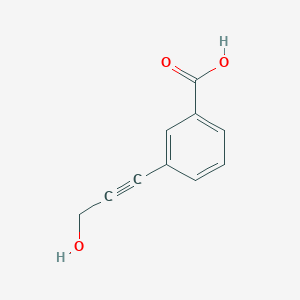
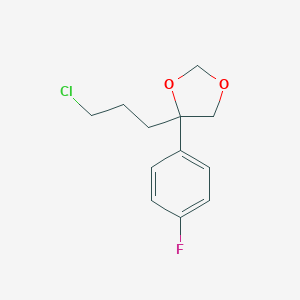
![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)

